2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-benzylacetamide
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Overview
Description
2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-benzylacetamide is a useful research compound. Its molecular formula is C19H16N4O2 and its molecular weight is 332.363. The purity is usually 95%.
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Scientific Research Applications
Therapeutic Worth of 1,3,4-Oxadiazole Derivatives
1,3,4-Oxadiazole derivatives have been identified for their extensive range of biological activities, including anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal properties. The peculiar structural feature of the 1,3,4-oxadiazole ring facilitates effective binding with different enzymes and receptors in biological systems, eliciting a wide array of bioactivities. This makes them highly valuable in the development of new medicinal agents with high therapeutic potency for treating diverse ailments (Verma et al., 2019).
Biological Activities of Coumarin and Oxadiazole Derivatives
Coumarin and oxadiazole derivatives are recognized for their wide range of pharmacological activities. Specifically, 1,3,4-oxadiazole is notable for its antimicrobial, anticancer, and anti-inflammatory activities, among others. These properties are attributed to the heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. The synthesis and modification of these derivatives can lead to more effective and potent drugs, underscoring the versatility and significance of oxadiazole derivatives in pharmaceutical research (Jalhan et al., 2017).
Mechanism of Action
Target of Action
Compounds with a similar 1,3,4-oxadiazole scaffold have been reported to exhibit a wide variety of biological activities, particularly for cancer treatment .
Mode of Action
It’s known that 1,3,4-oxadiazole derivatives can interact with various enzymes and proteins that contribute to cell proliferation .
Biochemical Pathways
It’s known that 1,3,4-oxadiazole derivatives can inhibit various enzymes (thymidylate synthase, hdac, topoisomerase ii, telomerase, thymidine phosphorylase) and many of the proteins that contribute to cancer cell proliferation .
Result of Action
It’s known that 1,3,4-oxadiazole derivatives can have antiproliferative effects, suggesting they may inhibit cell growth or division .
Biochemical Analysis
Biochemical Properties
They have shown a wide range of biological activities, including anticancer, antidiabetic, antiviral, anti-inflammatory, antibacterial, antifungal, antimycobacterial, analgesic, anticonvulsant, tyrokinase inhibitor, cathepsin K inhibitor, and antioxidant properties .
Cellular Effects
Oxadiazoles have been found to influence cell function in a variety of ways . For instance, some oxadiazoles have shown promising anticancer activity, with IC50 values observed for in-vitro anti-cancer activities against various cell lines .
Molecular Mechanism
Oxadiazoles have been found to exert their effects at the molecular level through a variety of mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Oxadiazoles have been found to have varying effects over time in laboratory settings .
Dosage Effects in Animal Models
Oxadiazoles have been found to have varying effects at different dosages in animal models .
Metabolic Pathways
Oxadiazoles have been found to interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
Oxadiazoles have been found to interact with various transporters or binding proteins .
Subcellular Localization
Oxadiazoles have been found to be directed to specific compartments or organelles based on certain targeting signals or post-translational modifications .
Properties
IUPAC Name |
N-benzyl-2-[2-(1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2/c24-18(20-11-14-6-2-1-3-7-14)12-23-16-9-5-4-8-15(16)10-17(23)19-22-21-13-25-19/h1-10,13H,11-12H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGZDDUZGUYZPAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CN2C3=CC=CC=C3C=C2C4=NN=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.